
Gostatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gostatin is a natural product found in Streptomyces sudanensis with data available.
Scientific Research Applications
Antagonistic Properties in the Central Nervous System
Gostatin, isolated from Streptomyces sumanensis NK-23, exhibits antagonistic properties against acidic amino acids in the mammalian central nervous system. It blocks responses to N-methyl-aspartate (AMPA) and L-glutamate, and displaces N-methyl-D-aspartate-sensitive [3H]-L-glutamate binding. This suggests Gostatin's potential as a nonselective acidic amino acid antagonist in brain functions (Lanthorn & Fagg, 1989).
Inhibition of Aspartate Aminotransferases
Gostatin inhibits aspartate aminotransferases, enzymes critical in amino acid metabolism. This inhibition is time-dependent, affecting both pyridoxal phosphate- and pyridoxamine phosphate-linked enzymes. The study highlights its specific inhibitory action against aspartate aminotransferases and alanine aminotransferase, marking its significance in biochemical pathways (Nishino & Murao, 1983).
Mechanism of Enzyme Inactivation
Investigations into the inactivation mechanism of pyridoxal phosphate-linked mitochondrial aspartate transaminase by Gostatin revealed that it operates as a time-dependent inhibitor. This detailed study into its kinetic properties suggests that Gostatin acts as a suicide substrate for the enzyme, providing insights into its mechanism of action at the molecular level (Nishino, Murao, & Wada, 1984).
Potential Therapeutic Applications
While not directly related to Gostatin, studies on similar compounds and their derivatives have explored potential therapeutic applications. For example, bryostatin analogues, synthesized using techniques akin to those for Gostatin, have shown promise in activating latent HIV reservoirs, suggesting the broader potential of these compounds in medical therapy (DeChristopher et al., 2012).
properties
CAS RN |
78416-84-9 |
|---|---|
Molecular Formula |
C8H10N2O5 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
3-amino-5-(carboxymethyl)-4-oxo-2,3-dihydro-1H-pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H10N2O5/c9-4-2-10-6(8(14)15)3(7(4)13)1-5(11)12/h4,10H,1-2,9H2,(H,11,12)(H,14,15) |
InChI Key |
UXFJYSFCCBPXED-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)C(=C(N1)C(=O)O)CC(=O)O)N |
Canonical SMILES |
C1C(C(=O)C(=C(N1)C(=O)O)CC(=O)O)N |
Other CAS RN |
78416-84-9 |
synonyms |
5-amino-2-carboxy-4-oxo-1,4,5,6-tetrahydropyridine-3-acetic acid gostatin gostatine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-[3-[(4-Azido-3-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1212110.png)
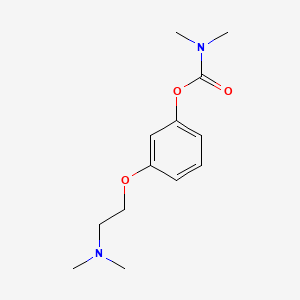
![3-{[2-Amino-1-(4-azido-2-nitrophenyl)ethyl]disulfanyl}-1-(propanoyloxy)pyrrolidine-2,5-dione](/img/structure/B1212114.png)


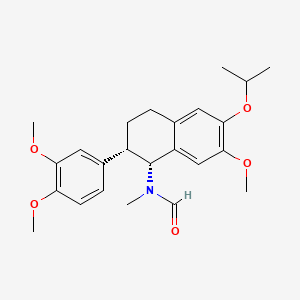
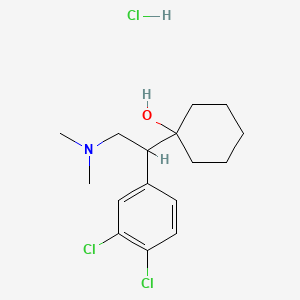
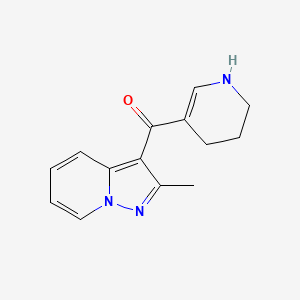
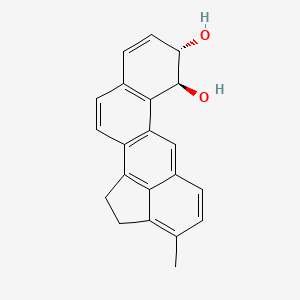
![N'-[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]-4-methoxybenzohydrazide](/img/structure/B1212127.png)
![[3,4,6-Triacetyloxy-5-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1212128.png)
![[2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone](/img/structure/B1212130.png)